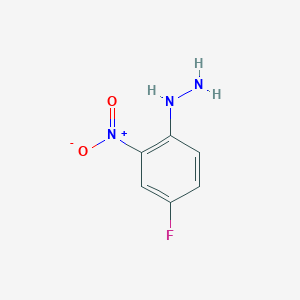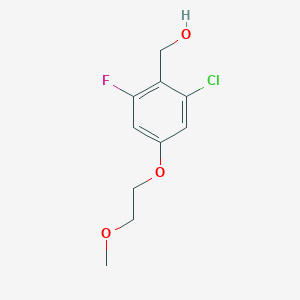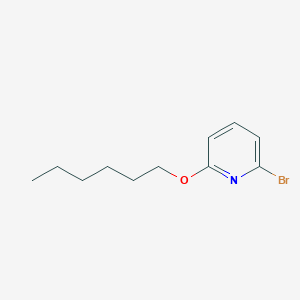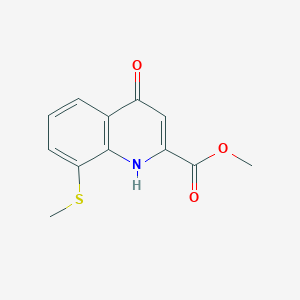
4-Fluoro-2-nitrophenylhydrazine
概要
説明
4-Fluoro-2-nitrophenylhydrazine is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitrophenylhydrazine typically involves the reaction of 4-fluoro-2-nitroaniline with hydrazine hydrate. The process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 4-Fluoro-2-nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in an acidic or basic medium.
Major Products:
Reduction: 4-Fluoro-2-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines.
Condensation: Hydrazones and related derivatives.
科学的研究の応用
4-Fluoro-2-nitrophenylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-Fluoro-2-nitrophenylhydrazine involves its reactive hydrazine group, which can form covalent bonds with various biomolecules. This reactivity makes it useful in biochemical assays and as a potential therapeutic agent. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications that can alter their function .
類似化合物との比較
- 4-Fluoro-3-nitrophenylhydrazine
- 4-Fluoro-2-aminophenylhydrazine
- 4-Nitrophenylhydrazine
Comparison: 4-Fluoro-2-nitrophenylhydrazine is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
特性
分子式 |
C6H6FN3O2 |
|---|---|
分子量 |
171.13 g/mol |
IUPAC名 |
(4-fluoro-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |
InChIキー |
SNCDYKRHXCFGGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2-Bromophenyl)-hydrazono]-cyanoacetic acid ethyl ester](/img/structure/B8356116.png)
![5H-Pyrimido[4,5-b][1,4]benzothiazine-2,4(1H,3H)-dione](/img/structure/B8356122.png)






![8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one](/img/structure/B8356180.png)





